molecular formula C7H5BrN2O5 B1374928 1-Bromo-4-methoxy-2,3-dinitrobenzene CAS No. 860465-95-8

1-Bromo-4-methoxy-2,3-dinitrobenzene

Cat. No. B1374928
M. Wt: 277.03 g/mol
InChI Key: XFWBPNPOHJWYAY-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,3-dinitrobenzene is a chemical compound with the molecular formula C7H5BrN2O5 . It has a molecular weight of 277.03 .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-methoxy-2,3-dinitrobenzene is 1S/C7H5BrN2O5/c1-15-5-3-2-4 (8)6 (9 (11)12)7 (5)10 (13)14/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-methoxy-2,3-dinitrobenzene are not detailed in the sources retrieved, it’s likely that it would participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry 1-Bromo-4-methoxy-2,3-dinitrobenzene is primarily used as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Its synthesis from bromobenzene, which involves nitration in water, yields a high purity product. This compound's structure has been characterized using IR and NMR spectrometry, indicating its importance in organic chemistry research and applications (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010).

Role in Radical Cyclization Reactions The compound has been studied for its role in selective radical cyclization reactions. For instance, its reduction in the presence of specific nickel(I) complexes leads to the formation of various tetrahydrofuran derivatives, which are significant in synthetic organic chemistry. These reactions demonstrate high yields and highlight the compound's utility in complex organic syntheses (Esteves, Ferreira, & Medeiros, 2007).

Influence in Liquid Crystal Synthesis 1-Bromo-4-methoxy-2,3-dinitrobenzene is also involved in the synthesis of liquid crystals. Specifically, its derivatives are used in preparing chiral precursor compounds for liquid crystals. The mesogenic properties of these compounds are significantly influenced by the substituent on the phenyl ring, showcasing the compound's role in advanced materials research (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Contribution to Nucleophilic Aromatic Substitution Studies The compound is also pivotal in understanding nucleophilic aromatic substitution reactions. Studies involving sodium borohydride reactions with derivatives of 1-Bromo-4-methoxy-2,3-dinitrobenzene have revealed insights into reaction intermediates and mechanisms. These findings are crucial for the theoretical understanding of organic reaction mechanisms (Gold, Miri, & Robinson, 1980).

Safety And Hazards

While specific safety and hazard information for 1-Bromo-4-methoxy-2,3-dinitrobenzene is not available in the sources retrieved, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

1-bromo-4-methoxy-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWBPNPOHJWYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289344
Record name 1-Bromo-4-methoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methoxy-2,3-dinitrobenzene

CAS RN

860465-95-8
Record name 1-Bromo-4-methoxy-2,3-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860465-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-methoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g (4.3 mmol) 4-bromo-3-nitroanisole is nitrated by dropwise addition of 1.0 ml of a mixture of 0.4 ml nitric acid (100%) and 0.6 ml concentrated sulfuric acid. Stirring is continued for 1 h. After that the reaction mixture is poured on water and extracted (3×) with ethyl acetate. The combined organic layers are washed with water and brine (2×), dried over MgSO4, filtered and concentrated in vacuo. The residue is purified by flash-chromatography on silica gel (hexane:EtOAc=1:1) to afford 630 mg of the title compound as yellow crystals.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One

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